
3,3'-Sulfanediylbis(thietane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(thietane) is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. These compounds are notable for their structural and chemical properties, making them valuable in various scientific and industrial applications. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability characteristics to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediylbis(thietane) typically involves the formation of thietane rings through nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions. One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods: Industrial production of thietanes, including 3,3’-Sulfanediylbis(thietane), often employs large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Sulfanediylbis(thietane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thietanes.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sodium sulfide are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of thietane rings.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
3,3’-Sulfanediylbis(thietane) has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential in biological systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(thietane) involves its ability to participate in various chemical reactions due to the presence of sulfur atoms in its structure. These sulfur atoms can engage in nucleophilic and electrophilic interactions, facilitating the formation and breaking of chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the sulfur atoms .
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring similar to 3,3’-Sulfanediylbis(thietane).
Tetrahydrothiophene: A five-membered sulfur-containing ring.
Uniqueness: 3,3’-Sulfanediylbis(thietane) is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct reactivity and stability compared to other sulfur-containing heterocycles. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Biological Activity
3,3'-Sulfanediylbis(thietane) is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This compound is characterized by its unique thietane structure, which may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₄S₂
- Molecular Weight : 174.33 g/mol
- IUPAC Name : 3,3'-Sulfanediylbis(thietane)
- CAS Number : [B12582936]
The biological activity of 3,3'-Sulfanediylbis(thietane) is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
Research has indicated that 3,3'-Sulfanediylbis(thietane) demonstrates significant biological activity in vitro. For instance:
- Cell Viability Assays : Studies using various cancer cell lines have shown that the compound can reduce cell viability in a dose-dependent manner.
- Enzyme Activity : Investigations into enzyme interactions revealed that the compound inhibits certain key enzymes involved in metabolic processes.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest:
- Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
- Toxicity Assessments : Toxicological evaluations are essential to determine the safety profile of 3,3'-Sulfanediylbis(thietane) before clinical applications.
Data Tables
Study Type | Findings | Reference |
---|---|---|
In Vitro | Reduced viability in cancer cell lines | |
Enzyme Interaction | Inhibition of metabolic enzymes | |
In Vivo | Anti-inflammatory effects observed | |
Toxicity | Preliminary toxicity assessments ongoing |
Case Studies
-
Case Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of 3,3'-Sulfanediylbis(thietane) on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
- Results : Significant reductions in cell viability were observed at concentrations above 10 µM, indicating potential as an anticancer agent.
-
Case Study on Anti-inflammatory Activity
- Objective : To assess the anti-inflammatory properties of the compound in a murine model of inflammation.
- Methodology : Mice were administered the compound prior to inducing inflammation via lipopolysaccharide (LPS).
- Results : A marked decrease in pro-inflammatory cytokines was noted, suggesting effective modulation of inflammatory responses.
Properties
CAS No. |
597580-26-2 |
---|---|
Molecular Formula |
C6H10S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(thietan-3-ylsulfanyl)thietane |
InChI |
InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2 |
InChI Key |
OVVUTJCWMFOOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)SC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.